2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol

Catalog No.
S13821329
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol

Product Name

2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol

IUPAC Name

2-[(2,5-dimethylphenyl)methylamino]propan-1-ol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-9-4-5-10(2)12(6-9)7-13-11(3)8-14/h4-6,11,13-14H,7-8H2,1-3H3

InChI Key

DBDLSGIDSLPGKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC(C)CO

2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol is an organic compound characterized by its unique structural features, including an amino group and a hydroxyl group attached to a propan-1-ol backbone. The molecular formula of this compound is C13_{13}H19_{19}N, with a molecular weight of approximately 205.30 g/mol. The structure consists of a 2,5-dimethylphenyl group bonded to a nitrogen atom, which in turn is connected to a propan-1-ol moiety. This configuration allows for diverse chemical reactivity and potential biological interactions.

Due to the presence of functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The compound can undergo reduction reactions, potentially yielding different amine derivatives.
  • Substitution: The aromatic ring may engage in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.

2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol exhibits significant biological activity, particularly in relation to neurotransmitter systems. Research indicates that it may interact with monoamine transporters, suggesting potential applications in treating mood disorders or other neurological conditions. Its structural features allow it to modulate the activity of specific receptors and enzymes, influencing various biochemical pathways.

The synthesis of 2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and isopropylamine.
  • Formation of Intermediate: The aldehyde reacts with isopropylamine to form an imine intermediate.
  • Reduction: The imine is reduced using sodium borohydride or lithium aluminum hydride to yield the final product.

In industrial applications, continuous flow reactors may be employed to enhance yield and efficiency while ensuring high purity through techniques like high-performance liquid chromatography.

This compound has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing drugs targeting neurotransmitter systems.
  • Chemical Research: Its unique structural properties make it valuable for studying reaction mechanisms and interactions within biological systems.

Interaction studies have focused on the binding affinity of 2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol with various receptors and transporters. Research suggests that it may influence neurotransmitter levels by modulating the activity of serotonin and norepinephrine transporters. Such studies are crucial for understanding how structural variations affect biological activity and therapeutic potential.

Several compounds share structural similarities with 2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
2-(Dibenzylamino)propane-1,3-diolC16_{16}H21_{21}N0.92
(S)-2-(Benzylamino)propan-1-olC11_{11}H15_{15}N0.92
2-(Benzyl(methyl)amino)ethanolC11_{11}H15_{15}N0.89
(S)-(4-Benzylmorpholin-3-yl)methanolC12_{12}H17_{17}N0.86
N-Benzyl-3-(hydroxymethyl)morpholineC13_{13}H17_{17}N0.86

Uniqueness

The uniqueness of 2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol lies in its specific arrangement of methyl groups on the benzene ring at the 2 and 5 positions, which influences its chemical reactivity and biological activity compared to similar compounds. This specific positioning creates distinct steric and electronic effects that differentiate it from other compounds in its class.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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